molecular formula C18H20ClNOS2 B4672399 2-[(4-chlorophenyl)thio]-N-{2-[(2-methylbenzyl)thio]ethyl}acetamide

2-[(4-chlorophenyl)thio]-N-{2-[(2-methylbenzyl)thio]ethyl}acetamide

Cat. No. B4672399
M. Wt: 365.9 g/mol
InChI Key: PRFZDMSWBHGVEC-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)thio]-N-{2-[(2-methylbenzyl)thio]ethyl}acetamide is a chemical compound that belongs to the class of thioamide derivatives. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-{2-[(2-methylbenzyl)thio]ethyl}acetamide has been studied for its potential applications in various fields of scientific research. In medicine, this compound has been investigated for its anticancer and antimicrobial properties. In agriculture, it has been studied for its potential as a herbicide or fungicide. In industry, it has been explored for its potential as a corrosion inhibitor or as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)thio]-N-{2-[(2-methylbenzyl)thio]ethyl}acetamide is not fully understood. However, it is believed to exert its biological effects by inhibiting certain enzymes or proteins in the target organisms. For example, in cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell growth. In bacteria or fungi, it may inhibit the activity of certain enzymes involved in cell wall synthesis or energy metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-chlorophenyl)thio]-N-{2-[(2-methylbenzyl)thio]ethyl}acetamide depend on the target organism and the specific mode of action. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In bacteria or fungi, it may disrupt the cell membrane or cell wall integrity, leading to cell death. However, more studies are needed to fully understand the effects of this compound on different organisms and cell types.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-chlorophenyl)thio]-N-{2-[(2-methylbenzyl)thio]ethyl}acetamide in lab experiments include its relatively simple synthesis method, its potential as a broad-spectrum antimicrobial or anticancer agent, and its potential as a lead compound for the development of new drugs or agrochemicals. However, some limitations should also be considered, such as its potential toxicity to non-target organisms, its solubility and stability issues, and its potential interactions with other chemicals or biological molecules.

Future Directions

There are several future directions for the research on 2-[(4-chlorophenyl)thio]-N-{2-[(2-methylbenzyl)thio]ethyl}acetamide. One direction is to further investigate its mechanism of action and its potential targets in different organisms and cell types. Another direction is to optimize its synthesis method and improve its solubility and stability properties. Additionally, more studies are needed to evaluate its toxicity and environmental impact, as well as its potential as a drug or agrochemical candidate. Finally, the use of computational methods such as molecular docking and virtual screening could help identify new derivatives or analogs with improved properties and activity.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNOS2/c1-14-4-2-3-5-15(14)12-22-11-10-20-18(21)13-23-17-8-6-16(19)7-9-17/h2-9H,10-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFZDMSWBHGVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCCNC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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